Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

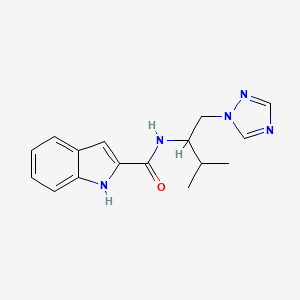

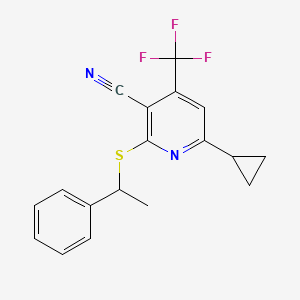

The compound "Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. The compound's structure suggests it contains a benzofuran moiety, a piperidine ring, and an acetamide group, which are common in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further reactions to yield the desired products . Similarly, the synthesis of chiral dihydropyridine derivatives can be achieved using chiral phase transfer catalysts . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . X-ray diffraction studies have been used to determine the absolute configuration of similar piperidine derivatives . These techniques would be essential in confirming the structure of "Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate".

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. For example, the acetamide group could undergo nucleophilic substitution reactions, while the benzofuran moiety might participate in electrophilic aromatic substitution . The piperidine ring could be involved in reactions typical for secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility would depend on the compound's molecular structure. For example, the presence of a benzofuran moiety could influence the compound's aromaticity and, consequently, its solubility in organic solvents . The chemical properties, such as acidity or basicity, would be influenced by the piperidine ring's nitrogen atom and the phenyl group's electronic effects .

Relevant Case Studies

While there are no direct case studies on the compound , related research has shown that compounds with similar structural features exhibit a range of biological activities, including antibacterial , anticholinesterase , and herbicidal activities . These studies provide a foundation for understanding the potential applications of "Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate" in various fields.

科学的研究の応用

Synthesis and Medicinal Chemistry

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate is involved in the synthesis of various medicinal compounds. For instance, it is used in oxindole synthesis via palladium-catalyzed C-H functionalization, a method significant in medicinal chemistry synthesis (Magano et al., 2014). Additionally, its derivatives have been explored for their anti-bacterial properties, as seen in the synthesis of N-substituted derivatives showing moderate to talented activity against bacteria (Khalid et al., 2016).

Neuropharmacology

In the field of neuropharmacology, compounds containing elements of this molecule have been synthesized with potential central nervous system applications. For example, spiro[isobenzofuran-1(3H),4'-piperidines] were created as potential agents for the central nervous system, exploring their antidepressant properties and inhibition of tetrabenazine-induced ptosis (Bauer et al., 1976).

Anticancer Applications

Compounds synthesized using phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate have been evaluated for their anticancer activities. For instance, novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates were synthesized and screened for their anticancer activity against various human cancer cell lines (Kumar et al., 2013).

特性

IUPAC Name |

phenyl 4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-25(2)15-19-7-6-10-21(23(19)32-25)30-17-22(28)26-16-18-11-13-27(14-12-18)24(29)31-20-8-4-3-5-9-20/h3-10,18H,11-17H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIAORACLIZETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)